molecular formula C14H18N2O3S B4744466 N,N-diethyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

N,N-diethyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

Cat. No.: B4744466
M. Wt: 294.37 g/mol
InChI Key: SRHRNVWRWWSHPW-UHFFFAOYSA-N
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Description

N,N-diethyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups such as diethyl, methyl, oxo, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups. These derivatives can exhibit different biological activities and properties, making them valuable for further research .

Scientific Research Applications

N,N-diethyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit dihydropteroate synthetase, an enzyme involved in folate synthesis, thereby exerting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N,N-diethyl-4-methyl-2-oxo-1H-quinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-4-16(5-2)20(18,19)11-6-7-13-12(9-11)10(3)8-14(17)15-13/h6-9H,4-5H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHRNVWRWWSHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.